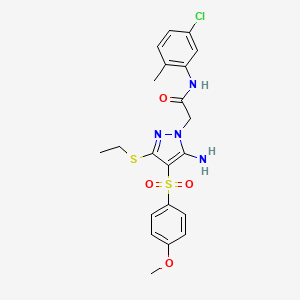

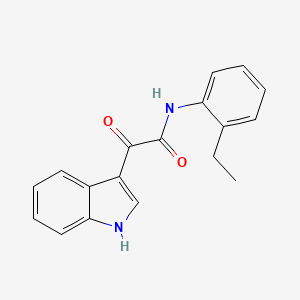

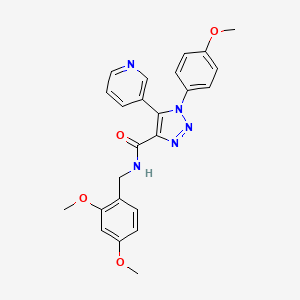

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives was synthesized and evaluated for serotonin-3 (5HT3) receptor antagonistic activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, including derivatives of 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, involves hydrogen carbonate hydrolysis from corresponding esters. This process is used to create various structural analogs by reacting salicylamide with different aldehydes and ketones (Fitton & Ward, 1971).

Antibacterial Activity

- Synthesized compounds of this compound derivatives have shown significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus. These studies help in understanding the potential of these compounds in antibacterial applications (Kadian, Maste, & Bhat, 2012).

Peptidomimetic Building Blocks

- Enantiomerically pure carboxamides derived from these compounds are used as peptidomimetic building blocks. This application is significant in the field of medicinal chemistry, particularly for drug design and synthesis (Hrast, Mrcina, & Kikelj, 1999).

Ecofriendly Synthesis Methods

- Innovative, microwave-catalyzed methods have been developed for the synthesis of 1,4-benzoxazine derivatives. These methods offer advantages in terms of reaction rate and yield, contributing to more sustainable and efficient chemical synthesis processes (Dabholkar & Gavande, 2003).

Novel Synthesis Techniques

- New methods for synthesizing various 3,4-dihydro-2H-benzo[1,4]oxazines, including this compound, have been developed. These methods utilize starting materials like 2-aminophenol and involve one-pot reactions, offering innovative pathways in organic synthesis (詹淑婷, 2012).

Lipase-Catalyzed Resolution Studies

- Studies on the lipase-catalyzed resolution of 4-arylmethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have been conducted. This research provides insights into the enantioselective synthesis of these compounds, which is crucial in the development of chirally pure pharmaceuticals (Prasad et al., 2006).

Antimicrobial and Antioxidant Potential

- Benzoxazinyl pyrazolone arylidenes derived from 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine compounds have shown potent antimicrobial and antioxidant activities. This research highlights the potential of these compounds in developing new antimicrobial and antioxidant agents (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Safety and Hazards

properties

IUPAC Name |

4-methyl-3-oxo-1,4-benzoxazine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-11-7-4-2-3-6(10(13)14)9(7)15-5-8(11)12/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJSFDVNBYFXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2427981.png)

![N-(3-chlorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2427989.png)

![[2-chloro-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2427993.png)

![4-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2427995.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2428000.png)